molecular formula C6H4ClO3 B15350254 Phenoxy,4-chloro-2,3-dihydroxy-

Phenoxy,4-chloro-2,3-dihydroxy-

Cat. No.: B15350254
M. Wt: 159.55 g/mol
InChI Key: VJBILTQEZGDOEF-UHFFFAOYSA-N
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Description

The compound "Phenoxy,4-chloro-2,3-dihydroxy-" is a phenolic derivative characterized by a phenyl ring substituted with a phenoxy group, a chlorine atom at the 4-position, and hydroxyl groups at the 2- and 3-positions. Chlorinated phenols and dihydroxybenzene derivatives are widely studied for their roles in organic synthesis, disinfection, and pharmaceutical intermediates .

Properties

Molecular Formula

C6H4ClO3

Molecular Weight

159.55 g/mol

InChI

InChI=1S/C6H4ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H

InChI Key

VJBILTQEZGDOEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[O])O)O)Cl

Origin of Product

United States

Scientific Research Applications

Phenoxy,4-chloro-2,3-dihydroxy- has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Phenoxy,4-chloro-2,3-dihydroxy- is similar to other phenoxy derivatives, such as phenoxyacetic acid and phenoxybutyric acid. its unique combination of chlorine and hydroxyl groups at specific positions on the benzene ring distinguishes it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.

Comparison with Similar Compounds

4-Chloro-2,3-Dimethylphenol (Chloroxylenol)

  • Molecular Formula : C₈H₉ClO
  • Key Properties :
    • Used as a disinfectant and antiseptic due to its antimicrobial activity.
    • Boiling point: 246–247°C; density: 1.18 g/cm³ .
  • Applications : Common in household disinfectants and veterinary products.
  • Distinctive Feature : Methyl groups at 2- and 3-positions enhance hydrophobicity compared to dihydroxy derivatives, influencing solubility and reactivity .

4-Chloro-2,6-Dimethylphenol

  • Molecular Formula : C₈H₉ClO
  • Key Properties: Synthesized via derivatization of hypochlorous acid with 2,6-dimethylphenol, forming 4-chloro-2,6-dimethylphenol for analytical quantification . Detection limit: 0.009 mg/L in water matrices.
  • Applications : Used in chromatographic methods to quantify hypochlorous acid/hypochlorite in disinfection byproducts .

4-Chloro-2,3-Dihydrobenzofuran

  • Molecular Formula : C₈H₇ClO
  • Key Properties: Boiling point: Not reported; molecular weight: 154.59 g/mol. Topological polar surface area: 9.2 Ų, indicating moderate polarity .
  • Applications : Intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds .

4-Chloro-2,3-Difluorobenzoic Acid

  • Molecular Formula : C₇H₃ClF₂O₂
  • Key Properties :
    • Boiling point: 280.7±35.0°C (predicted); density: 1.573 g/cm³ .
    • Contains both chlorine and fluorine substituents, enhancing electrophilic reactivity.
  • Applications : Building block in agrochemical and pharmaceutical synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Key Substituents Key Applications Detection Limit/Reactivity Reference
4-Chloro-2,3-dimethylphenol C₈H₉ClO Cl, 2-CH₃, 3-CH₃ Disinfectants, antiseptics N/A
4-Chloro-2,6-dimethylphenol C₈H₉ClO Cl, 2-CH₃, 6-CH₃ Analytical derivatization agent 0.009 mg/L (hypochlorite)
4-Chloro-2,3-dihydrobenzofuran C₈H₇ClO Cl, fused dihydro ring Pharmaceutical intermediates N/A
4-Chloro-2,3-difluorobenzoic acid C₇H₃ClF₂O₂ Cl, 2-F, 3-F Agrochemical synthesis N/A

Research Findings and Functional Insights

  • Reactivity: Chlorine and hydroxyl groups in these compounds facilitate electrophilic substitution reactions, making them valuable intermediates. For example, 4-chloro-2,3-dimethylphenol undergoes sulfonation and nitration more readily than non-chlorinated analogs .
  • Analytical Utility: 4-Chloro-2,6-dimethylphenol is critical in quantifying hypochlorite species due to its proportional derivatization efficiency (r² = 0.999) .
  • Biological Activity: Chloroxylenol (4-chloro-2,3-dimethylphenol) exhibits broad-spectrum antimicrobial properties, whereas dihydroxy analogs may show enhanced solubility for drug delivery .

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